(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one (S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one PI3K-beta Inhibitor SAR260301 is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor SAR260301 selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in apoptosis and growth inhibition in PI3K beta-expressing and/or phosphatase and tensin homolog (PTEN)-deficient tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and contributes to increased tumor cell growth, tumor cell survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells. By specifically targeting class I PI3K beta, this agent may be more efficacious and less toxic than pan-PI3K inhibitors.
Brand Name: Vulcanchem
CAS No.: 1260612-13-2
VCID: VC0549006
InChI: InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1
SMILES: CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

CAS No.: 1260612-13-2

Cat. No.: VC0549006

Molecular Formula: C19H22N4O3

Molecular Weight: 354.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one - 1260612-13-2

Specification

CAS No. 1260612-13-2
Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
IUPAC Name 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1
Standard InChI Key UAXHPOBBKRWJGA-ZDUSSCGKSA-N
Isomeric SMILES C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
SMILES CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4
Appearance white solid powder

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one is a complex heterocyclic compound with multiple functional groups. It contains an indoline scaffold with a methyl substituent, a pyrimidinone structure, and a morpholine moiety, all connected through specific chemical linkages. The compound's definitive parameters are summarized in the following table:

ParameterSpecification
Chemical Name(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Alternative Name2-{2-[(2S)-2-Methyl-2,3-dihydro-1H-indol-1-yl]-2-oxoethyl}-6-(4-morpholinyl)-4(1H)-pyrimidinone
CAS Number1260612-13-2
MDL NumberMFCD27987912
Molecular FormulaC19H22N4O3
Molecular Weight354.40 g/mol
Purity (Commercial)≥95%

The compound's structural identity has been fully characterized and conforms to established chemical identification standards .

Structural Representation and Chemical Descriptors

The molecular structure can be described through various chemical notation systems that enable precise computational and database representation:

Descriptor TypeValue
SMILES NotationC[C@H]1Cc2ccccc2N1C(=O)Cc3[nH]c(=O)cc(n3)N4CCOCC4
InChIInChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1
InChIKeyUAXHPOBBKRWJGA-ZDUSSCGKSA-N

These structural descriptors provide unambiguous identification and facilitate structural analysis in computational chemistry and database searching .

PropertyValue
Physical AppearanceNot definitively specified in available data
Polarizability38.4±0.5 10^-24 cm^3
Density1.4±0.1 g/cm^3
SolubilitySpecific solubility parameters not fully characterized in available data

These fundamental physical properties provide important context for understanding the compound's behavior in various experimental systems .

Storage ParameterRecommendation
Short-term Storage (1-2 weeks)-4°C
Long-term Storage (1-2 years)-20°C
Safety PrecautionsRequires protective equipment (gloves, eye protection, lab coat) for handling
DisposalRequires specialized biological waste treatment procedures

These handling protocols are standard for research compounds with potential biological activity and should be strictly followed to ensure both sample integrity and laboratory safety .

Pharmacological Profile and Target Engagement

Primary Pharmacological Activities

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one functions as a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), with significant activity against related targets in the PI3K pathway. Its primary pharmacological characteristic is selective inhibition of the PI3K pathway in PTEN-null models, suggesting potential therapeutic applications in cancers with PTEN deficiency .

Enzyme Inhibition Profile

The compound demonstrates a distinctive pattern of target selectivity across the PI3K family and related kinases:

Target EnzymeIC50 Value
PI3Kβ23 nM (or 52 nM per alternate source)
PI3Kδ468 nM
PI3Kα1539 nM
PI3Kγ10000 nM
Vps34183 nM
PI3KC2γ3812 nM
pAkt49 nM
DNA-PK2000 nM

This inhibition profile confirms the compound's intended selectivity for PI3Kβ, with notably weaker activity against other PI3K isoforms, establishing its potential utility in targeting PI3Kβ-dependent biological processes .

In Vitro Pharmacological Investigations

Cell-Based Activity Assessments

The compound has been evaluated in various cell lines to characterize its cellular effects and signaling pathway modulation:

Cell Line/ModelObserved EffectMeasured Parameter
UACC-62Inhibition of pAktS473IC50 = 0.06 μM; estimated IC90 = 2 μM
MEF-3T3-myr-p110βInhibition of PI3Kβ-dependent proliferationIC50 = 196 nM
PC3 (PTEN-deficient prostate cancer)Inactive at concentrations up to 10 μM in certain conditions; Cytostatic effect after prolonged treatmentGrowth inhibition observed after extended exposure
LNCaPInhibitory activity in both low and high serum conditionsIC50 = 2.9 μM (low serum); IC50 = 5.0 μM (high serum)
UACC-62 (PTEN-deficient/BRAF-mutant melanoma)Inhibition of cell proliferationIC40 = 6.5 μM (4-day treatment)
WM-266.4 (PTEN-deficient/BRAF-mutant melanoma)Inhibition of cell proliferationIC40 = 3.3 μM (4-day treatment)

These in vitro findings demonstrate that the compound effectively engages its molecular target and produces functional consequences in cellular systems, particularly in models with PTEN deficiency, consistent with its mechanism of selective PI3Kβ inhibition .

Pharmacodynamic Biomarker Response

A critical aspect of the compound's characterization involves assessment of pharmacodynamic biomarkers that indicate target engagement:

BiomarkerSystemObservation
Phospho-AKT (pAKT)PlateletsCorrelation between inhibition and compound exposure; C_max thresholds for 60% inhibition ~7 μM and for 80% inhibition ~11 μM
pAktS473UACC-62 cellsPotent inhibition with IC50 = 0.06 μM

The platelet-based pAKT inhibition assay provides a surrogate biomarker system that can be used to monitor pharmacodynamic effects in both preclinical and clinical settings, offering valuable insights into the relationship between compound exposure and biological activity .

In Vivo Pharmacological Evaluations

Pharmacokinetic Characteristics

The compound displays distinct pharmacokinetic properties across various animal models:

ParameterSpecies/ConditionValue
Terminal Elimination Half-lifeFemale SCID mice0.87 hours
Terminal Elimination Half-lifeMice (10 mg/kg, oral)1.4 hours
Terminal Elimination Half-lifeMice (100 mg/kg, oral)2.5 hours
Terminal Elimination Half-lifeFemale nude rats0.87 hours
Terminal Elimination Half-lifeMice (3 mg/kg, intravenous)6.9 hours
Terminal Elimination Half-lifeRats (10 mg/kg, oral)4.5 hours
Terminal Elimination Half-lifeMale beagle dogsNot fully specified
AbsorptionHuman patientsRapid (t_max 0.5-1.5 hours)
EliminationHuman patientsBiphasic with rapid concentration decrease after C_max
Food EffectHuman patientsC_max decreased by 56% and AUC_tau decreased by 22% with food

These pharmacokinetic findings reveal important considerations regarding dosing regimens and exposure patterns, with notable interspecies variations and the significant impact of food on the compound's bioavailability in humans .

Efficacy in Tumor Xenograft Models

The antitumor potential of the compound has been evaluated in relevant preclinical models:

ModelTreatment RegimenOutcome Measures
UACC-62 melanoma xenografts in SCID mice150 mg/kg orally twice dailyStatistically significant tumor growth inhibition (ΔT/ΔC of 39%, p = 0.054 vs. control) on day 15 post-implantation
Pharmacodynamic assessmentSingle oral doseSustained target inhibition (≥50% inhibition of pAkt-S473) for at least 7 hours

These in vivo results demonstrate that the compound can achieve biologically meaningful effects in relevant tumor models when adequate exposure is maintained, supporting its potential anticancer activity in PTEN-deficient contexts .

Clinical Evaluation and Translational Development

First-in-Human Clinical Trial Design

The compound progressed to clinical evaluation in a first-in-human Phase I study with the following characteristics:

Trial AspectDescription
Study IdentifierNCT01673737
Primary ObjectivesDetermine maximum tolerated dose (MTD), safety, pharmacokinetics, pharmacodynamics, and preliminary activity
Patient PopulationAdvanced solid tumors
Dose Escalation StrategyBayesian escalation with overdose control based on dose-limiting toxicity in first 28-day cycle
Biomarker AssessmentPlatelet phospho-AKT (pAKT) measurements
PTEN StatusEvaluated in archival tissue by immunohistochemistry

The trial design incorporated appropriate safety measures and translational biomarkers to facilitate interpretation of clinical findings in the context of the compound's mechanism of action .

Clinical Trial Results and Limitations

The first-in-human study yielded important insights about the compound's clinical behavior:

ParameterFinding
Number of Treated Patients21 patients
Dose Levels EvaluatedSix dose levels from 100 mg once daily to 800 mg twice daily
Maximum Tolerated DoseNot reached
Dose-Limiting ToxicitiesGrade 3 pneumonitis (400 mg twice daily); Grade 3 GGT increase (600 mg twice daily)
Common Treatment-Related Adverse EventsNausea, vomiting, and diarrhea (14% each)
Pharmacokinetic LimitationsRapid clearance; pharmacologically active concentrations reached but not maintained
Target EngagementConcentrations >7 μM reached in 3 patients but maintained for less than 2 hours out of 24 hours
Objective ResponseNo objective responses documented (3 of 21 patients had PTEN-null disease)
Development StatusClinical development terminated due to insufficient exposure to maintain PI3K pathway inhibition

These clinical findings highlight the challenges of translating promising preclinical compounds to effective clinical therapeutics, particularly when pharmacokinetic limitations prevent achievement of sustained pharmacodynamically effective exposures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator